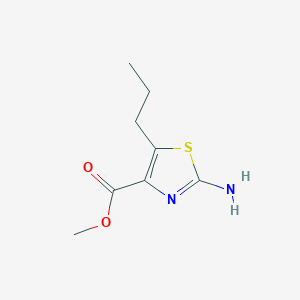

Methyl 2-amino-5-propylthiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFWXWFBGVLSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666486 | |

| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649736-98-1 | |

| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-amino-5-propylthiazole-4-carboxylate" physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 2-amino-5-propylthiazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, synthesis, and potential therapeutic applications, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Chemical Information

This compound is a substituted aminothiazole with the molecular formula C₈H₁₂N₂O₂S.[1] Its structure features a central thiazole ring, which is a common scaffold in medicinal chemistry known for a wide range of biological activities.[2][3]

Physical and Chemical Properties

Quantitative data for this compound and its close structural analogs are summarized below. It is important to note that while some data for the target compound is available, other properties are extrapolated from related molecules and should be considered as estimates.

| Property | This compound | Methyl 2-amino-5-isopropylthiazole-4-carboxylate (Analog) | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analog) |

| CAS Number | 649736-98-1[1] | 81569-25-7[4] | 7210-76-6[5] |

| Molecular Formula | C₈H₁₂N₂O₂S[1] | C₈H₁₂N₂O₂S[4] | C₇H₁₀N₂O₂S[5] |

| Molecular Weight | 200.26 g/mol [1] | 200.26 g/mol [4] | 186.23 g/mol [5] |

| Boiling Point | 352.1±30.0 °C at 760 mmHg (Predicted)[2] | Not Available | Not Available |

| Melting Point | Not Available | Solid (form)[4] | 176-180 °C[5] |

| Appearance | Not Available | Solid[4] | Solid[5] |

| Solubility | Not Available | Not Available | Not Available |

| Storage | Keep in dark place, store at 2-8°C[2] | Combustible Solids[4] | Not Available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a key intermediate is a substituted α-halo-β-ketoester.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of this compound can be achieved by reacting a suitable α-halo-β-ketoester with thiourea. The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis adapted for this specific compound.

Caption: Hantzsch thiazole synthesis workflow for the target compound.

Detailed Experimental Protocol (Adapted from Isopropyl Analog Synthesis)

This protocol is adapted from the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate and can be modified for the preparation of the propyl analog.

Materials:

-

Methyl 2-chloro-3-oxohexanoate (starting α-halo-β-ketoester)

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.

-

Addition of Ketoester: To the stirred solution, add methyl 2-chloro-3-oxohexanoate (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectral Data (Predicted)

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | Signals corresponding to the propyl group (triplet and two multiplets), a singlet for the methyl ester protons, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and carbons of the propyl and methyl groups. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 200.26. |

Biological Activity and Potential Applications

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

General Biological Significance of 2-Aminothiazoles

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications. These include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[3][6][7] The versatility of this scaffold allows for structural modifications to optimize potency and selectivity for various biological targets.

Potential Signaling Pathway Involvement

Given the known anticancer and anti-inflammatory properties of many 2-aminothiazole derivatives, it is plausible that this compound could interact with various signaling pathways implicated in these disease states. One such general pathway is the inflammatory signaling cascade.

Caption: Potential interaction with a generic inflammatory signaling pathway.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided an overview of its known and predicted properties, a detailed synthetic protocol, and a discussion of its potential biological significance. Further experimental investigation is warranted to fully elucidate its physicochemical properties, spectral characteristics, and therapeutic potential. The information and protocols presented herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- 1. This compound [chembk.com]

- 2. cas 649736-98-1|| where to buy this compound [chemenu.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Methyl 2-Amino-5-isopropylthiazole-4-carboxylate 81569-25-7 [sigmaaldrich.com]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives: A Focus on Anticancer and Antimicrobial Potential

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This technical guide provides a comprehensive overview of the biological activity of 2-aminothiazole derivatives, with a particular focus on their anticancer and antimicrobial properties. While this guide focuses on the broader class of 2-aminothiazole derivatives, the principles and findings discussed herein are directly applicable to understanding the potential biological activities of "Methyl 2-amino-5-propylthiazole-4-carboxylate" and its derivatives.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic effects of 2-aminothiazole derivatives across a wide range of human cancer cell lines.[1][4] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), and the data from various studies are summarized below.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM[5] |

| Compound 73b | H1299 (Lung) | 4.89 µM[4] |

| Compound 73b | SHG-44 (Glioma) | 4.03 µM[4] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM[1] |

| TH-39 | K562 (Leukemia) | 0.78 µM[1] |

| OMS5 | A549 (Lung) | 22.13 µM[6] |

| OMS14 | MCF-7 (Breast) | 61.03 µM[6] |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM[7] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM[7] |

| Thiazole Chalcone 2e | OVCAR-3 (Ovarian) | 1.55 µM (GI50)[8] |

| Thiazole Chalcone 2e | MDA-MB-468 (Breast) | 2.95 µM (GI50)[8] |

| Compound 8b | HeLa (Cervical) | 1.65 µM[9] |

| Compound 8l | SiHa (Cervical) | 8.60 µM[9] |

Antimicrobial Activity

In addition to their anticancer properties, 2-aminothiazole derivatives have shown promise as antimicrobial agents.[10][11] They have been evaluated against various strains of bacteria and fungi, demonstrating a range of activities.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected 2-aminothiazole derivatives against multidrug-resistant (MDR) bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| Compound 2a | Staphylococcus epidermidis (Gram-positive) | 250[12] |

| Compound 2b | Pseudomonas aeruginosa (Gram-negative) | 375[12] |

| Compound 2d | Staphylococcus aureus (Gram-positive) | 250[12] |

| Compound 2g | Escherichia coli (Gram-negative) | 375[12] |

Mechanism of Action in Cancer

The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to modulate various cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]

Induction of Apoptosis

Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[1] A key mechanism involves the modulation of the Bcl-2 family of proteins, where some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1]

Cell Cycle Arrest

2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases.[1] This prevents the cancer cells from progressing through the division cycle.

Inhibition of Signaling Pathways

Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases that are crucial components of cellular signaling pathways often dysregulated in cancer.[2][3] One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is vital for cell growth, proliferation, and survival.[13]

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

A common method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.

-

Thiosemicarbazone Formation: A substituted ketone (1 mmol) is reacted with thiosemicarbazide (1.1 mmol) in ethanol in the presence of a catalytic amount of hydrochloric acid. The mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). The resulting thiosemicarbazone is precipitated in ice-cold water, filtered, and dried.[13]

-

Cyclization: The dried thiosemicarbazone (1 mmol) is suspended in ethanol, and an α-haloketone (e.g., ethyl bromopyruvate) (1 mmol) is added. The mixture is heated to reflux for 8-10 hours.[13]

-

Work-up and Purification: After cooling, the reaction mixture is neutralized. The crude product is precipitated, filtered, washed, and dried. Purification is typically achieved by column chromatography on silica gel.[13]

In Vitro Anticancer Activity Evaluation

The following workflow outlines a typical procedure for screening the anticancer activity of novel 2-aminothiazole derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay widely used to assess cell viability and proliferation.[1][2]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[2][13]

-

MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the MTT into a purple formazan product.[2]

-

Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[2][13]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.[13]

Conclusion

2-Aminothiazole derivatives represent a versatile and promising class of compounds in the development of novel therapeutic agents. Their potent anticancer activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various mechanisms, underscores their therapeutic potential.[1] Furthermore, their emerging antimicrobial activities suggest a broader utility for these compounds in treating infectious diseases. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new derivatives, such as those based on the "this compound" scaffold, and for further exploration of their mechanisms of action. Future research in this area will likely focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The 2-Amino-5-Alkylthiazole-4-Carboxylate Scaffold: A Comprehensive Analysis of Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a cornerstone in medicinal chemistry, is present in a multitude of biologically active compounds. Among its derivatives, the methyl 2-amino-5-alkylthiazole-4-carboxylate scaffold has emerged as a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this chemical series, with a particular focus on its applications in antimicrobial and anticancer research. Detailed experimental protocols and visual representations of key synthetic and logical frameworks are included to facilitate further investigation and drug development efforts.

Core Structure and Points of Diversification

The fundamental structure of methyl 2-amino-5-propylthiazole-4-carboxylate serves as our reference point. The SAR exploration revolves around modifications at three key positions: the 2-amino group (R1), the 4-carboxylate group (R2), and the 5-propyl group (R3). Understanding the impact of substitutions at these sites is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key diversification points on the 2-aminothiazole-4-carboxylate scaffold.

Structure-Activity Relationship Insights

The biological activity of this class of compounds is significantly influenced by the nature of the substituents at the R1, R2, and R3 positions. The following sections summarize the key SAR findings from various studies.

Anti-tubercular Activity

A notable study identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new anti-tubercular agents.[1][2] The research focused on analogs of the natural antibiotic thiolactomycin (TLM) and their activity against Mycobacterium tuberculosis H37Rv and the enzyme β-ketoacyl-ACP synthase (mtFabH).[1][2]

Table 1: SAR of 2-Aminothiazole-4-Carboxylate Derivatives against M. tuberculosis and mtFabH [1]

| Compound ID | R1 (2-position) | R3 (5-position) | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |

| 1 | -NH2 | -CH2Ph | 0.06 | >200 |

| 2 | -NHCOCH2Br | -Ph | >200 | 1.3 ± 0.1 |

| 3 | -NHCOCH2Br | 3-Cl-Ph | >200 | 0.95 ± 0.05 |

| 4 | -NH2 | -Ph | 25 | >200 |

| 5 | -NH2 | 3-Cl-Ph | 12.5 | >200 |

-

2-Amino Group (R1): An unsubstituted 2-amino group appears crucial for whole-cell activity against M. tuberculosis.[1] Acylation with an electrophilic group like bromoacetyl shifts the activity towards enzymatic inhibition of mtFabH, but abrogates whole-cell activity.[1]

-

5-Position (R3): Lipophilic and aromatic substituents at the 5-position are well-tolerated and can enhance anti-tubercular potency.[1] The 5-benzyl substituted analog (Compound 1) was found to be the most potent inhibitor of M. tuberculosis H37Rv.[1][2] The presence of a chlorine atom on the phenyl ring at the 5-position (Compound 5 vs. 4) improved whole-cell activity.[1]

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established template for kinase inhibitors.[3] For instance, Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.[3] While specific data for this compound as a kinase inhibitor is limited, broader SAR studies on related series offer valuable insights. Generally, the 2-amino group acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. The substituents at the 4- and 5-positions explore different pockets of the ATP-binding site, influencing potency and selectivity.

Antimicrobial and Antioxidant Activities

Derivatives of the 2-aminothiazole core have demonstrated a wide range of other biological activities, including antimicrobial and antioxidant effects.[4][5] Modifications at the 2-amino position, such as the formation of Schiff bases or amides, have yielded compounds with significant radical scavenging potential and activity against various bacterial and fungal strains.[6][7] The nature of the substituent at the 5-position also plays a role in modulating these activities.[4][5]

Experimental Protocols

General Synthesis of Methyl 2-Amino-5-Substituted-Thiazole-4-Carboxylates

A common synthetic route to this scaffold involves the Hantzsch thiazole synthesis. The following is a generalized procedure based on literature methods.[1]

Caption: General synthetic workflow for 2-amino-5-substituted-thiazole-4-carboxylates.

Detailed Protocol:

-

To a stirring solution of methyl dichloroacetate in anhydrous ether at 0°C, the corresponding aldehyde (1.0 equivalent) is added.

-

A solution of sodium methoxide (1.5 equivalents) in anhydrous methanol is added dropwise over 45 minutes.

-

The reaction is stirred for several hours at room temperature.

-

The resulting intermediate is then treated with thiourea (1.1 equivalents) in ethanol and refluxed for 4-6 hours.

-

After cooling, the product is typically isolated by filtration and can be further purified by recrystallization.[1]

In Vitro Assay for M. tuberculosis Inhibition (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the microplate Alamar blue assay (MABA) or a similar method.

Protocol:

-

A 96-well microtiter plate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC.

-

A culture of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

Alamar blue solution is added to each well, and the plates are incubated for another 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Logical Relationships in SAR

The following diagram illustrates the logical flow of SAR deductions for the anti-tubercular activity of this scaffold.

References

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 2. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatility of the Methyl 2-amino-5-propylthiazole-4-carboxylate Scaffold in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3][4][5] Among its numerous derivatives, the Methyl 2-amino-5-alkylthiazole-4-carboxylate core, and specifically Methyl 2-amino-5-propylthiazole-4-carboxylate, represents a promising and versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, chemical properties, and diverse biological activities, with a focus on its potential in anticancer and antimicrobial drug discovery. While specific data for the 5-propyl derivative is limited, this guide consolidates information from closely related analogs to illustrate the scaffold's potential.

Chemical Properties and Synthesis

The core structure of this compound (CAS: 649736-98-1) features a 2-aminothiazole ring substituted at the 4-position with a methyl carboxylate group and at the 5-position with a propyl group.[6] The general class of 2-aminothiazole-4-carboxylate esters exhibits a unique combination of hydrogen bond donors and acceptors, as well as lipophilic characteristics that can be fine-tuned through modifications at the 2-amino and 5-positions, making them attractive for interacting with various biological targets.[7]

The primary synthetic route to this scaffold is the Hantzsch thiazole synthesis , a robust and widely adopted method.[8][9][10][11] This one-pot reaction typically involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thiourea derivative.[9][10]

General Synthetic Workflow

The synthesis of Methyl 2-amino-5-alkylthiazole-4-carboxylates and their subsequent derivatization for biological screening follows a well-established workflow.

Caption: A generalized workflow from starting materials to in vivo testing.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4]

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-aminothiazole derivatives.[1][5][7][9][12][13] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and c-Met.[14][15]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Modification on Scaffold | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 5b | Naphthalene derivative | MCF-7 (Breast) | 0.48 ± 0.03 µM | [12] |

| A549 (Lung) | 0.97 ± 0.13 µM | [12] | ||

| 13 | Ethyl 2-(substituted-amino)thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 µM (GI50) | [1] |

| 20 | 4,5-disubstituted 2-aminothiazole | H1299 (Lung) | 4.89 µM | [1] |

| SHG-44 (Glioma) | 4.03 µM | [1] | ||

| 21 | 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 µM | [1] |

| 8c | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition at 5 µg/mL | [13] |

| 8b, 8c, 8j, 8l, 8m | Thiazole-based hLDHA inhibitors | HeLa, SiHa (Cervical) | 1.65–8.60 µM | [7] |

| 8j, 8m | Thiazole-based hLDHA inhibitors | HepG2 (Liver) | 7.90 µM, 5.15 µM | [7] |

| Compound 4v | 4-aryl-5-aminomethyl-thiazole-2-amine | ROCK II (Kinase Assay) | 20 nM | [16] |

| Compound 51am | Thiazole carboxamide derivative | c-Met (Kinase Assay) | Potent inhibition | [14] |

Mechanism of Action: Kinase Inhibition

A significant mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[14][15][17] These enzymes are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By binding to the ATP-binding site of these kinases, the thiazole derivatives can block their activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.

Caption: Inhibition of kinase activity leading to apoptosis.

Antimicrobial Activity

Derivatives of the 2-aminothiazole scaffold have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi, including multi-drug resistant strains.[18][19][20][21][22]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Modification on Scaffold | Microbial Strain | Activity (MIC) | Reference |

| 2a, 2b | Schiff base of ethyl 2-aminothiazole-4-carboxylate | Staphylococcus epidermidis (MDR) | 250 µg/mL | [18] |

| Pseudomonas aeruginosa (MDR) | 375 µg/mL | [18] | ||

| 2d, 2g | Schiff base of ethyl 2-aminothiazole-4-carboxylate | Staphylococcus aureus (MDR) | 250 µg/mL | [18] |

| Escherichia coli (MDR) | 375 µg/mL | [18] | ||

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 5-benzyl substituted | Mycobacterium tuberculosis H37Rv | 0.06 µg/mL (0.24 µM) | [23] |

| 2a-c | Thiazole derivatives with β-amino acid | Staphylococcus aureus | 1–2 µg/mL | [19][22] |

| Compound 37c | Thiazole derivative | Antibacterial | 46.9-93.7 µg/mL | [21] |

| Antifungal | 5.8-7.8 µg/mL | [21] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery programs. Below are representative protocols for the synthesis of the core scaffold and for the evaluation of its biological activity, based on methodologies reported in the literature.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is a general representation of the Hantzsch thiazole synthesis for this class of compounds.[18]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.

-

Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

-

Precipitation: Pour the concentrated residue into ice-cold water and basify to pH 10 with a 2 M NaOH solution. This will induce the precipitation of the product.

-

Isolation and Purification: Collect the off-white precipitate by vacuum filtration. The crude product can be purified by recrystallization from ethanol.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[24][25]

-

Cell Culture: Grow human cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminothiazole derivatives. Include a positive control (a known anticancer drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution to each well.

-

Formazan Solubilization: Allow viable cells to metabolize the MTT into a purple formazan product. After a few hours, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold and its analogs represent a highly promising and versatile platform for the discovery of new therapeutic agents. The straightforward and efficient Hantzsch synthesis allows for the generation of diverse chemical libraries. These compounds have demonstrated potent biological activities, particularly as anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key cellular enzymes like protein kinases. The data and protocols presented in this guide underscore the significant potential of this scaffold and provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective medicines. Further exploration and optimization of derivatives based on this core structure are warranted and could lead to the development of next-generation therapeutics.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jpionline.org [jpionline.org]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. youtube.com [youtube.com]

- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sphinxsai.com [sphinxsai.com]

- 21. jchemrev.com [jchemrev.com]

- 22. Synthesis of novel thiazole derivatives bearing β-amino acid and aromatic moieties as promising scaffolds for the development of new antibacterial and antifungal candidates targeting multidrug-resistant pathogens [epubl.ktu.edu]

- 23. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate via Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals. The 2-aminothiazole core, in particular, is a key building block in medicinal chemistry, exhibiting a broad spectrum of activities. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and versatile method for the construction of the thiazole ring.[1] This classical reaction involves the condensation of an α-haloketone with a thioamide.[1] These application notes provide a detailed protocol for the synthesis of a specific derivative, Methyl 2-amino-5-propylthiazole-4-carboxylate, a valuable intermediate for drug discovery and development.

Reaction Principle

The synthesis of this compound is achieved through the Hantzsch thiazole synthesis by reacting methyl 2-halo-3-oxohexanoate with thiourea. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-3-oxohexanoate (Precursor)

This protocol describes the synthesis of the key α-haloketone precursor.

Materials:

-

Methyl 3-oxohexanoate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 3-oxohexanoate (1 equivalent) in dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloro-3-oxohexanoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hantzsch Thiazole Synthesis of this compound

This protocol details the cyclization reaction to form the target thiazole derivative. A one-pot variation is also described.

Materials:

-

Methyl 2-chloro-3-oxohexanoate (or Methyl 2-bromo-3-oxohexanoate)

-

Thiourea

-

Ethanol (or Methanol)

-

Triethylamine (optional, as a base)

-

Water

-

Ethyl acetate

Procedure (Two-Step):

-

In a round-bottom flask, dissolve Methyl 2-chloro-3-oxohexanoate (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. A precipitate of the product may form.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to afford pure this compound.

Procedure (One-Pot Synthesis):

A one-pot procedure can be employed where the α-halogenation and cyclization occur in the same reaction vessel. For instance, ethyl acetoacetate can be brominated with N-bromosuccinimide, followed by the addition of a thiourea derivative without isolating the bromo-intermediate.[2]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of similar 2-aminothiazole-4-carboxylate derivatives.

| Compound | Starting Materials | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | Methyl 2-chloro-3-methyl-3-oxobutanoate, Thiourea | Methanol | 4 | Reflux | 41 | 151-152 | [3] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | 2 | Reflux | 72 | 178-179 | |

| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Thiourea | Ethanol | 3 | Reflux | 85 | 198-200 |

Visualizations

Hantzsch Thiazole Synthesis Pathway

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Characterization Data (Expected for this compound)

-

¹H NMR: Signals corresponding to the propyl group (a triplet and two multiplets), a singlet for the methyl ester protons, and a broad singlet for the amino protons are expected.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the propyl and methyl groups are anticipated.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring should be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₈H₁₂N₂O₂S) should be present.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

α-haloketones are lachrymatory and should be handled with care.

-

Thiourea is a suspected carcinogen; handle with appropriate caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: One-Pot Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] In particular, 2-amino-4-methylthiazole-5-carboxylate derivatives serve as crucial building blocks for the synthesis of medicinally important molecules.[4][5] These compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6][7] The conventional synthesis of these derivatives often involves a two-step process that can be time-consuming and result in lower overall yields.[4] A more efficient and practical approach is a one-pot synthesis, which simplifies the procedure and improves yields.[4][8][9] This document provides detailed protocols and data for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its N-substituted derivatives.

Reaction Principle

The one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives is typically achieved through a Hantzsch-type thiazole synthesis.[1][10][11] The reaction involves the condensation of an α-haloketone with a thioamide. In this specific one-pot protocol, the α-haloketone (ethyl 2-bromo-3-oxobutanoate or ethyl 2-chloroacetoacetate) is generated in situ from ethyl acetoacetate and a halogenating agent like N-bromosuccinimide (NBS).[4][9] This intermediate then reacts with thiourea or its N-substituted derivatives to yield the desired thiazole product.[4][8]

Data Presentation

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various 2-amino-4-methylthiazole-5-carboxylate derivatives.

| Entry | R-group on Thiourea | Solvent System | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 1 | H | Water/THF | 2 | 72 | 178–179 | [4][9] |

| 2 | Allyl | Water/THF | 20 | 76 | 109–110 | [4][9] |

| 3 | Isopropyl | Water/THF | 20 | 62 | 99–104 | [4][9] |

| 4 | Phenyl | Water/THF | 20 | 50 | 191–192 | [4][9] |

| 5 | 4-Chlorophenyl | Water/THF | 20 | 73 | 186–188 | [4][9] |

| 6 | 4-Methylphenyl | Water/THF | 23 | 56 | 245–247 | [4][9] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol details the synthesis of the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask, prepare a mixture of ethyl acetoacetate (0.05 mol) in a solvent system of water (50.0 mL) and THF (20.0 mL).[4]

-

Cool the mixture to below 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (0.06 mol) to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the ethyl acetoacetate is consumed.[4]

-

To the reaction mixture, add thiourea (0.05 mol).[4]

-

Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the collected solid with cold water and dry it to obtain the crude product.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis of N-Substituted Ethyl 2-amino-4-methylthiazole-5-carboxylates

This protocol is a general procedure for synthesizing N-substituted derivatives.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

N-substituted thiourea derivative

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Follow steps 1-5 from Protocol 1 to generate the ethyl 2-bromo-3-oxobutanoate intermediate in situ.

-

Add the desired N-substituted thiourea derivative (0.05 mol) to the reaction mixture.

-

Heat the mixture in a water bath and monitor the reaction until completion.[8]

-

Upon completion, the 2-substituted amino-4-methyl-5-carboxylate thiazole salt is formed.[8]

-

Cool the reaction mixture and basify it with ammonia water to precipitate the free base.[8]

-

Collect the precipitated product by filtration.

-

Wash the product with water and dry it.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.

References

- 1. A simple route for the synthesis of substituted thiazole derivatives by multicomponent reaction between arylglyoxals, acetylacetone or ethyl acetoacetate, and thiosemicarbazones - ProQuest [proquest.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. daneshyari.com [daneshyari.com]

- 7. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Methyl 2-amino-5-propylthiazole-4-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-aminothiazole, is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, Methyl 2-amino-5-propylthiazole-4-carboxylate stands out as a key intermediate with significant potential in the synthesis of novel pharmaceuticals, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols relevant to this versatile building block.

Application Notes

This compound is a trifunctional molecule featuring a nucleophilic amino group, a readily transformable ester, and an alkyl substituent that can influence pharmacokinetic properties. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecular architectures.

Key Applications:

-

Kinase Inhibitor Synthesis: The 2-aminothiazole core is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2] The amino group at the 2-position serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The substituents at the 4 and 5-positions can be elaborated to occupy the hydrophobic pocket and the solvent-exposed region, respectively, thereby tuning the compound's potency and selectivity. While no currently marketed drug is explicitly synthesized from the 5-propyl derivative, its structural similarity to intermediates used in the synthesis of drugs like Dasatinib suggests its potential in developing next-generation kinase inhibitors.[3]

-

Anti-infective Agents: The 2-aminothiazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[4] Derivatives of 2-aminothiazole-4-carboxylates have shown promising activity against Mycobacterium tuberculosis.[5] The propyl group at the 5-position can enhance lipophilicity, potentially improving cell permeability and anti-mycobacterial activity.

-

Anti-inflammatory Drug Discovery: Chronic inflammatory diseases are often driven by dysregulated kinase signaling pathways. The development of potent and selective kinase inhibitors is a major focus in this therapeutic area. The versatility of the 2-aminothiazole scaffold allows for the generation of compound libraries to screen for novel anti-inflammatory agents.

Physicochemical and Spectroscopic Data Summary

While specific experimental data for this compound is not extensively published, the following table summarizes typical data for closely related 2-amino-5-alkylthiazole-4-carboxylate derivatives.

| Property | Typical Value/Observation |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Varies with alkyl substituent, typically in the range of 150-200 °C |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methyl ester, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the thiazole ring carbons, the ester carbonyl, the methyl ester carbon, and the propyl group carbons. |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N/C=C stretching of the thiazole ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and its subsequent elaboration into a hypothetical kinase inhibitor.

Protocol 1: Synthesis of this compound

This protocol is adapted from the known synthesis of the analogous methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.[6] The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of this scaffold.

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Materials:

-

Methyl 2-chloro-3-oxohexanoate

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

To a solution of methyl 2-chloro-3-oxohexanoate (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (by NMR and LC-MS) |

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol outlines the N-arylation of this compound, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Caption: N-arylation of the intermediate.

Materials:

-

This compound

-

A suitably substituted 2-chloropyrimidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the substituted 2-chloropyrimidine (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

Logical Workflow for Kinase Inhibitor Synthesis

The synthesis of a final drug candidate from this compound typically involves a multi-step sequence. The following diagram illustrates a general workflow.

References

- 1. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2-amino-5-propylthiazole-4-carboxylate in the Synthesis of Anti-tubercular Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential application of Methyl 2-amino-5-propylthiazole-4-carboxylate as a scaffold for developing novel anti-tubercular agents. The 2-aminothiazole-4-carboxylate core has been identified as a promising template for potent inhibitors of Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents to combat drug-resistant strains. The 2-aminothiazole-4-carboxylate scaffold has emerged as a promising starting point for the design of novel anti-tubercular drugs. Derivatives of this scaffold have demonstrated potent activity against M. tuberculosis H37Rv. Specifically, compounds such as methyl 2-amino-5-benzylthiazole-4-carboxylate have shown impressive minimum inhibitory concentrations (MIC) of 0.06 µg/ml (240 nM).[1][2][3][4] This document focuses on this compound, a derivative with potential for anti-tubercular activity.

Data Presentation

| Compound | R Group (Position 5) | MIC (µg/mL) | MIC (µM) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Benzyl | 0.06 | 0.24 | [1][2][3] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 3-Chlorophenyl | Inactive | Inactive | [1] |

| Thiolactomycin (Reference Compound) | - | 13 | 62.5 | [2] |

| Isoniazid (Reference Drug) | - | 0.25 | 1.8 | [2] |

Experimental Protocols

The following protocols are based on established synthetic methodologies for 2-amino-5-substituted-thiazole-4-carboxylates, specifically adapted for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the Hantzsch thiazole synthesis, a classical and widely used method for preparing thiazole derivatives.

Materials:

-

Pentanal (Valeraldehyde)

-

Methyl chloroacetate

-

Sodium methoxide (NaOMe)

-

Thiourea

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the α-chloro-β-hydroxy ester intermediate (in situ):

-

To a stirred solution of methyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether at 0°C, add sodium methoxide (1.2 equivalents) portion-wise.

-

After stirring for 15 minutes, add pentanal (1.0 equivalent) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

-

Cyclization with Thiourea:

-

To the reaction mixture from step 1, add a solution of thiourea (1.5 equivalents) in methanol.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Expected Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: In Vitro Anti-tubercular Activity Screening

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

-

Test compound (this compound) dissolved in DMSO.

-

Reference drugs (e.g., Isoniazid, Rifampicin).

-

96-well microplates.

-

Resazurin sodium salt solution.

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup:

-

Prepare serial two-fold dilutions of the test compound and reference drugs in the 96-well plates. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL.

-

Add the prepared bacterial inoculum to each well.

-

Include a drug-free control (inoculum only) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 7 days.

-

-

Determination of MIC:

-

After incubation, add resazurin solution to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound via the Hantzsch thiazole synthesis.

Caption: Synthetic pathway for this compound.

Logical Relationship: From Scaffold to Anti-TB Agent

This diagram outlines the logical progression from identifying a promising chemical scaffold to developing a potential anti-tubercular agent.

Caption: Drug discovery workflow for 2-aminothiazole-based anti-tubercular agents.

References

- 1. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

Application of Methyl 2-amino-5-propylthiazole-4-carboxylate in Anticancer Research: A Methodological Guide

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including potent anticancer effects against a variety of human cancer cell lines such as those of the breast, lung, colon, and leukemia.[2][3] The anticancer mechanism of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[4] While direct anticancer studies on Methyl 2-amino-5-propylthiazole-4-carboxylate are not extensively documented in publicly available literature, its structural similarity to other biologically active 2-aminothiazole derivatives suggests its potential as a valuable candidate for anticancer drug discovery. This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental protocols for investigating the anticancer properties of this compound.

Rationale for Investigation

The rationale for investigating this compound as an anticancer agent is based on the well-established anticancer properties of the 2-aminothiazole core. The presence of a propyl group at the 5-position and a methyl carboxylate at the 4-position may influence the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to novel anticancer activity.

Quantitative Data on Structurally Related 2-Aminothiazole Derivatives

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of several structurally related 2-aminothiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 20 | H1299 (Lung) | 4.89 | [2] |

| Analog 20 | SHG-44 (Glioma) | 4.03 | [2] |

| Compound 21 | K562 (Leukemia) | 16.3 | [2] |

| Compound 21 | MCF-7 (Breast) | 20.2 | [2] |

| Compound 21 | HT-29 (Colon) | 21.6 | [2] |

| Compound 4c | MCF-7 (Breast) | 2.57 | [4] |

| Compound 4c | HepG2 (Liver) | 7.26 | [4] |

| Compound 4b | MCF-7 (Breast) | 31.5 | [4] |

| Compound 4b | HepG2 (Liver) | 51.7 | [4] |

| Compound 5 | MCF-7 (Breast) | 28.0 | [4] |

| Compound 5 | HepG2 (Liver) | 26.8 | [4] |

| Compound 51am | A549 (Lung) | 0.83 | [5] |

| Compound 51am | HT-29 (Colon) | 0.68 | [5] |

| Compound 51am | MDA-MB-231 (Breast) | 3.94 | [5] |

| Compound 6d | K563 (Leukemia) | Comparable to Dasatinib | [6] |

| Compound 6d | MCF-7 (Breast) | 20.2 | [6] |

| Compound 6d | HT-29 (Colon) | 21.6 | [6] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 | [7] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (Colon) | 1.194 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of "this compound".

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

"this compound"

-

Dimethyl sulfoxide (DMSO)

-

Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium (containing 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of "this compound" in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]

-

Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).

-

Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

-

Human cancer cell lines

-

"this compound"

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

"this compound"

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with "this compound" as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Potential Signaling Pathways and Experimental Workflows

Signaling Pathway

Many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A common target is the PI3K/Akt/mTOR pathway.[1]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial investigation of "this compound" as a potential anticancer agent.

Caption: Workflow for anticancer compound screening.

While specific data on the anticancer activity of this compound is currently limited, the extensive research on the 2-aminothiazole class of compounds strongly supports its investigation as a potential anticancer agent. The protocols and data presented in this document provide a solid framework for researchers to initiate and conduct comprehensive studies into its efficacy and mechanism of action. Further research in this area could lead to the development of novel and effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 2-amino-5-propylthiazole-4-carboxylate Derivatives as Antioxidant Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 2-aminothiazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the development of novel antioxidant agents a critical area of research. This document provides detailed application notes and experimental protocols for the evaluation of Methyl 2-amino-5-propylthiazole-4-carboxylate and its derivatives as potential antioxidant agents. While specific antioxidant data for the 5-propyl derivative is not extensively available in the public domain, the protocols and data presented for structurally similar 5-alkyl analogs serve as a valuable guide for research in this area.

Data Presentation: Antioxidant Activity of Related 2-Aminothiazole Derivatives

The antioxidant potential of thiazole derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the antioxidant activity of different compounds. A lower IC50 value indicates greater antioxidant potency. The following tables summarize the antioxidant activities of various 2-aminothiazole derivatives from the literature, providing a comparative context for newly synthesized analogs.

Table 1: DPPH Radical Scavenging Activity of Thiazole-carboxamide Derivatives

| Compound | IC50 (µM)[1] |

| LMH6 | 0.185 |

| LMH7 | 0.221 |

| Trolox (Standard) | 3.10 |

Table 2: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

| Compound | % DPPH Scavenging[2] | % SOD-mimic Activity[2] |

| Compound 8 (p-Cl) | 90.09 | 99.02 |

| Compound 10 (m-NO2) | - | 92.05 |

Table 3: Antioxidant Activity of Phenolic Thiazole Derivatives

| Assay | Compound 5a | Compound 7b | Ascorbic Acid (Standard) |

| ABTS IC50 (µM) | < Ascorbic Acid | < Ascorbic Acid | - |

| DPPH IC50 (µM) | Potent | Potent | - |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be readily adapted for the evaluation of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[1][3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Prepare a stock solution of the test compound in methanol or another suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.

-

For the blank, use 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.